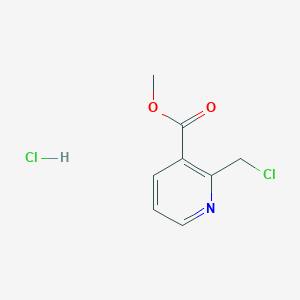

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride typically involves the chloromethylation of nicotinic acid methyl ester. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Products include substituted nicotinic acid derivatives.

Oxidation: Products include nicotinic acid or nicotinaldehyde.

Reduction: Products include nicotinic alcohol derivatives.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that have garnered attention in medicinal chemistry:

- Antitumor Properties : Research indicates that derivatives of nicotinic acid, including 2-chloromethyl-nicotinic acid methyl ester hydrochloride, can serve as intermediates in the synthesis of antitumor agents. For instance, compounds derived from this structure have been linked to the development of drugs targeting specific cancer pathways .

- Neuroprotective Effects : Some studies suggest that nicotinic acid derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Agrochemical Applications

In the realm of agrochemicals, this compound plays a role as an intermediate in the production of pesticides:

- Pesticide Development : The compound's derivatives are explored for their efficacy as pesticides, particularly in targeting pests resistant to conventional treatments. The synthesis methods employed allow for the production of high-purity compounds necessary for effective pest control .

Case Study 1: Antitumor Drug Development

A study focused on synthesizing a novel drug candidate using this compound as an intermediate. The resulting compound demonstrated significant cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Case Study 2: Pesticide Efficacy

Field trials were conducted using formulations containing derivatives of this compound. Results indicated improved efficacy against a range of agricultural pests compared to existing pesticides, suggesting its viability in sustainable agriculture practices.

References Table

作用机制

The mechanism of action of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

相似化合物的比较

Nicotinic Acid Methyl Ester: Lacks the chloromethyl group, resulting in different reactivity and applications.

2-Bromomethyl-nicotinic Acid Methyl Ester: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

2-Hydroxymethyl-nicotinic Acid Methyl Ester:

Uniqueness: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

生物活性

2-Chloromethyl-nicotinic acid methyl ester hydrochloride is a synthetic derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and addiction.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 189.61 g/mol

- Structure : The compound features a chloromethyl group attached to the nicotinic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system. The compound acts as an agonist or modulator, affecting neurotransmission and potentially influencing conditions such as Alzheimer's disease and nicotine addiction.

Binding Affinity

Studies have indicated that derivatives of nicotinic acid can exhibit varying degrees of affinity for different nAChR subtypes. The presence of the chloromethyl group may enhance binding efficiency compared to other derivatives, making it a candidate for selective receptor targeting.

Pharmacological Effects

- Neuroprotective Properties : Research suggests that compounds similar to this compound can exert neuroprotective effects by modulating cholinergic signaling pathways.

- Antinociceptive Activity : Some studies have shown that nicotinic acid derivatives can reduce pain perception, indicating potential applications in pain management.

- Cognitive Enhancement : By influencing nAChRs, these compounds may improve cognitive functions, which is particularly relevant in age-related cognitive decline.

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Long-term Effects : Chronic exposure may lead to neurobehavioral changes, necessitating further investigation into its safety profile.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of nicotinic acid derivatives demonstrated improved memory retention and reduced amyloid plaque formation.

- Addiction Studies : In vitro studies have shown that this compound can modulate dopamine release in response to nicotine exposure, suggesting a role in addiction pathways.

Research Findings

属性

IUPAC Name |

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJONQCBHLGFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。